N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide, commonly known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its anti-angiogenic and anti-tumor properties. It was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib has since been studied for its potential in treating various other types of cancers and has shown promising results in preclinical and clinical trials.
Mechanism of Action
Sunitinib works by inhibiting the activity of various receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. These receptors are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these receptors, Sunitinib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in tumor cells, and inhibit the proliferation of cancer stem cells. Sunitinib has also been shown to have immunomodulatory effects, including the activation of T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
Sunitinib has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its anti-tumor and anti-angiogenic effects. It is also commercially available and can be easily obtained for research purposes. However, Sunitinib also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the high cost of Sunitinib can be a limiting factor for some researchers.
Future Directions
There are several future directions for the study of Sunitinib. One area of research is the development of combination therapies that incorporate Sunitinib with other drugs to enhance its anti-tumor effects. Another area of research is the investigation of Sunitinib's immunomodulatory effects and its potential for use in immunotherapy. Additionally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more selective and have fewer off-target effects than Sunitinib.
Scientific Research Applications
Sunitinib has been extensively studied for its anti-tumor and anti-angiogenic effects. It works by inhibiting various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). By inhibiting these receptors, Sunitinib blocks the growth and proliferation of tumor cells and prevents the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10H2,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPPZBXQYALKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.